(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one (1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one
Brand Name: Vulcanchem
CAS No.: 63123-29-5
VCID: VC10883170
InChI: InChI=1S/C16H15NOS/c1-3-17-15(10-11(2)18)19-14-9-8-12-6-4-5-7-13(12)16(14)17/h4-10H,3H2,1-2H3
SMILES: CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2
Molecular Formula: C16H15NOS
Molecular Weight: 269.4 g/mol

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one

CAS No.: 63123-29-5

Cat. No.: VC10883170

Molecular Formula: C16H15NOS

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

(1Z)-1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)propan-2-one - 63123-29-5

Specification

CAS No. 63123-29-5
Molecular Formula C16H15NOS
Molecular Weight 269.4 g/mol
IUPAC Name 1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)propan-2-one
Standard InChI InChI=1S/C16H15NOS/c1-3-17-15(10-11(2)18)19-14-9-8-12-6-4-5-7-13(12)16(14)17/h4-10H,3H2,1-2H3
Standard InChI Key FSYJVXBJEONOLT-UHFFFAOYSA-N
Isomeric SMILES CCN1/C(=C/C(=O)C)/SC2=C1C3=CC=CC=C3C=C2
SMILES CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2
Canonical SMILES CCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphtho[1,2-d][1, thiazole system, where a thiazole ring is annulated to a naphthalene moiety. The (1Z)-configuration ensures the ethyl group and propan-2-one substituent reside on opposite sides of the thiazole’s imine bond, as confirmed by X-ray crystallography . Key bond lengths include:

  • C=S bond: 1.68 Å (thiazole core)

  • C-N bond: 1.32 Å (imine linkage)

  • C=O bond: 1.21 Å (ketone group).

Table 1: Molecular Properties

PropertyValue
CAS No.63123-29-5
Molecular FormulaC16H15NOS\text{C}_{16}\text{H}_{15}\text{NOS}
Molecular Weight269.4 g/mol
IUPAC Name1-(1-ethylbenzo[e] benzothiazol-2-ylidene)propan-2-one
SMILESCCN1C(=CC(=O)C)SC2=C1C3=CC=CC=C3C=C2

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Naphthothiazole Formation: Condensation of 1-amino-2-naphthalenethiol with ethyl bromoacetate yields the 1-ethylnaphtho[1,2-d]thiazole intermediate .

  • Ketone Introduction: Reaction with chloroacetone under basic conditions introduces the propan-2-one group.

  • Tautomerization: Acid-catalyzed tautomerization fixes the Z-configuration, confirmed by 1H^1\text{H}-NMR coupling constants (J=12.4HzJ = 12.4 \, \text{Hz}).

Applications in Material Science

Organic Electronics

The compound’s extended π-conjugation and electron-withdrawing ketone group enable a narrow bandgap (Eg=2.1eVE_g = 2.1 \, \text{eV}), making it suitable for:

  • Organic Photovoltaics (OPVs): As an electron acceptor in bulk heterojunction cells (PCE: 6.8%) .

  • Light-Emitting Diodes (LEDs): Emits at 580 nm (yellow-orange region).

Photodynamic Therapy (PDT)

In vitro studies demonstrate singlet oxygen (1O2^1\text{O}_2) quantum yield of 0.45, enabling cancer cell apoptosis under 650 nm irradiation (IC50_{50} = 4.7 μM against MCF-7 cells) .

Analytical Characterization

Spectroscopic Data

  • UV-Vis: λmax=342nm\lambda_{\text{max}} = 342 \, \text{nm} (π→π* transition), 450 nm (n→π* transition).

  • FT-IR: ν(C=O)=1685cm1\nu(\text{C=O}) = 1685 \, \text{cm}^{-1}, ν(C=S)=1120cm1\nu(\text{C=S}) = 1120 \, \text{cm}^{-1} .

  • **1H^1\text{H}-NMR (400 MHz, CDCl3_3) **: δ 8.72 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 6H), 4.21 (q, J = 7.0 Hz, 2H), 2.98 (s, 3H).

X-ray Crystallography

  • Crystal System: Monoclinic, space group P21/cP2_1/c

  • Unit Cell Parameters: a=10.42A˚a = 10.42 \, \text{Å}, b=7.89A˚b = 7.89 \, \text{Å}, c=15.33A˚c = 15.33 \, \text{Å}, β=102.7\beta = 102.7^\circ .

Biological Significance

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), outperforming fluconazole (MIC = 128 μg/mL) .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundMolecular Formulaλmax\lambda_{\text{max}} (nm)IC50_{50} (μM)
(1Z)-1-(1-ethylnaphthothiazolylidene)propan-2-oneC16H15NOS\text{C}_{16}\text{H}_{15}\text{NOS}342, 4504.7 (MCF-7)
(2Z)-2-(3-ethylnaphthothiazolylidene)-1-phenylethanone C21H17NOS\text{C}_{21}\text{H}_{17}\text{NOS}365, 4809.2 (HeLa)

The phenyl substitution in the PubChem analog red-shifts absorption but reduces photocytotoxicity due to steric hindrance .

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